
1,3-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-二氯-6,6-二甲基-5,6,7,8-四氢异喹啉-4-腈是一种复杂的有机化合物,其结构独特,包含氯和腈官能团。
准备方法
合成路线和反应条件
1,3-二氯-6,6-二甲基-5,6,7,8-四氢异喹啉-4-腈的合成通常涉及多步有机反应。一种常见的方法是在受控条件下对前体化合物进行氯化。反应条件通常需要特定的温度、溶剂和催化剂,以确保以高产率和纯度获得所需产物。
工业生产方法
该化合物的工业生产可能涉及大型化学反应器,在其中反应条件针对大规模生产进行了优化。这包括使用连续流动反应器,该反应器可以更好地控制反应参数,并可能导致更有效的生产过程。
化学反应分析
反应类型
1,3-二氯-6,6-二甲基-5,6,7,8-四氢异喹啉-4-腈可以进行各种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧气或从化合物中去除氢。
还原: 这涉及添加氢或去除氧。
取代: 在适当条件下,化合物中的氯原子可以被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用还原剂,例如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 亲核取代反应可以使用氢氧化钠 (NaOH) 或氨 (NH₃) 等试剂进行。
主要产品
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能导致形成羧酸,而还原可能生成胺或醇。
科学研究应用
1,3-二氯-6,6-二甲基-5,6,7,8-四氢异喹啉-4-腈在科学研究中有几种应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于与酶抑制和蛋白质相互作用相关的研究。
工业: 它用于生产具有独特特性的特种化学品和材料。
作用机理
1,3-二氯-6,6-二甲基-5,6,7,8-四氢异喹啉-4-腈发挥其作用的机制涉及与特定分子靶标的相互作用。这些靶标可能包括酶、受体或在各种生化途径中起作用的其他蛋白质。确切的机制可能会根据具体应用和所研究的生物系统而有所不同。
作用机制
The mechanism by which 1,3-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
类似化合物
1,3-二氯-5,5-二甲基乙内酰脲: 这种化合物与它类似,因为它也含有氯原子,并用于各种化学反应。
2,3-二氯-1,4-萘醌: 另一种由于存在氯原子而具有类似反应活性的化合物。
独特性
1,3-二氯-6,6-二甲基-5,6,7,8-四氢异喹啉-4-腈的独特性在于其特定的结构,包括四氢异喹啉环体系。这种结构赋予独特的化学和物理性质,这些性质可以在各种应用中得到利用,使其成为研究和工业中宝贵的化合物。
属性
分子式 |
C12H12Cl2N2 |
|---|---|
分子量 |
255.14 g/mol |
IUPAC 名称 |
1,3-dichloro-6,6-dimethyl-7,8-dihydro-5H-isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H12Cl2N2/c1-12(2)4-3-7-8(5-12)9(6-15)11(14)16-10(7)13/h3-5H2,1-2H3 |
InChI 键 |
RXOWSPNGFFSKJY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C(C1)C(=C(N=C2Cl)Cl)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11751791.png)
![Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B11751799.png)

![(4aS,8R,8aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B11751810.png)
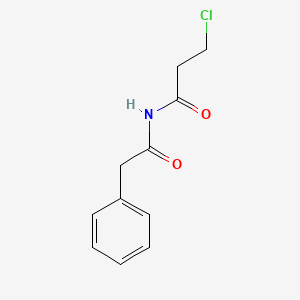
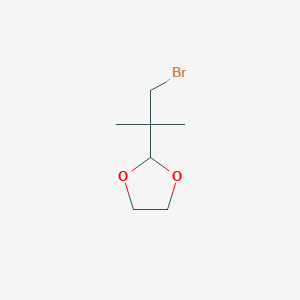
![1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(hydroxyimino)methyl]urea](/img/structure/B11751825.png)
![[(1S)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride](/img/structure/B11751830.png)
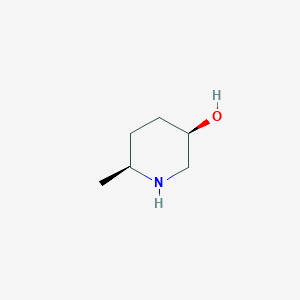
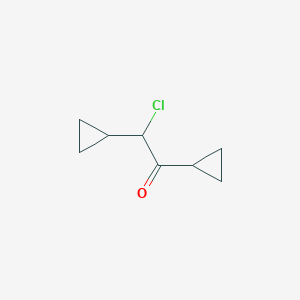
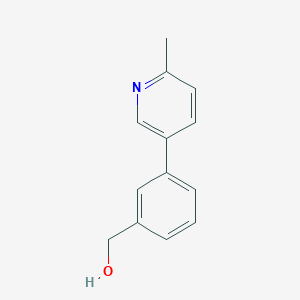
![7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B11751859.png)
